molecular formula C21H14ClNO5 B2543146 7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide CAS No. 950427-40-4

7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B2543146
CAS No.: 950427-40-4
M. Wt: 395.8
InChI Key: NUMIHWHUDLJLND-UHFFFAOYSA-N
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Description

7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a useful research compound. Its molecular formula is C21H14ClNO5 and its molecular weight is 395.8. The purity is usually 95%.
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Biological Activity

7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and cardioprotection. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, cytotoxic effects on cancer cells, and other pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H14ClNO5
  • Molecular Weight : 395.8 g/mol
  • CAS Number : 950427-40-4

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Cytotoxicity Against Cancer Cells :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against MCF-7 breast cancer cells, with values as low as 0.47 μM, suggesting strong anti-tumor potential .
  • Induction of Apoptosis :
    • The compound appears to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it activates caspase-3 and Bax while downregulating Bcl-2, leading to increased cell death in malignant cells .
  • Antioxidant Activity :
    • The antioxidant properties of the compound have been highlighted in studies where it mitigates oxidative stress markers in myocardial infarction models. This suggests a protective effect against oxidative damage in cardiac tissues .

Cytotoxicity Studies

A series of experiments have evaluated the cytotoxic effects of this compound:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)0.47Induces apoptosis via caspase activation
K-562 (Leukemia)16.1Cell cycle arrest at G2/M phase
T-47D (Breast)9.54Selective toxicity towards cancer cells

These findings indicate that the compound is not only effective against breast cancer cell lines but also shows promise against leukemia cells.

Cardioprotective Effects

In models simulating myocardial infarction, the compound demonstrated significant cardioprotective effects:

  • Reduction of Cardiac Injury Markers :
    • The administration of the compound before inducing myocardial infarction led to lower levels of lactate dehydrogenase (LDH), creatine kinase (CK-MB), and troponin I (cTn-I), which are indicators of cardiac damage .
  • Improvement in Cardiac Function :
    • Electrocardiographic studies showed normalization of heart function post-treatment with the compound, indicating its potential as a therapeutic agent in cardiac injuries.
  • Oxidative Stress Mitigation :
    • The compound significantly reduced lipid peroxidation levels and increased antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), showcasing its role in enhancing oxidative status .

Case Studies

In a notable study involving rats subjected to isoproterenol-induced myocardial infarction, pre-treatment with the compound resulted in:

  • Decreased Apoptosis : Upregulation of anti-apoptotic markers and downregulation of pro-apoptotic markers were observed.
  • Histopathological Improvements : Reduced interstitial edema and neutrophil infiltration were noted compared to control groups .

Properties

IUPAC Name

7-chloro-9-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c1-26-18-10-15(22)9-14-8-13(6-7-27-20(14)18)21(25)23-16-4-2-12-3-5-19(24)28-17(12)11-16/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMIHWHUDLJLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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